REACTION_CXSMILES
|
[OH:1][Sb:2]([O:5][Sb]([O-])(O)=O)([O-:4])=[O:3].[K+].[K+].[Sn:12](Cl)(Cl)(Cl)Cl.[Sb].[Sn].Cl>>[Sb:2](=[O:1])([O-:5])([O-:4])[O-:3].[Sn+4:12].[Sb:2](=[O:1])([O-:5])([O-:4])[O-:3].[Sb:2](=[O:1])([O-:5])([O-:4])[O-:3].[Sb:2](=[O:1])([O-:5])([O-:4])[O-:3].[Sn+4:12].[Sn+4:12] |f:0.1.2,7.8.9.10.11.12.13,^3:17|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O[Sb](=O)([O-])O[Sb](=O)(O)[O-].[K+].[K+]
|
Name
|
tin tetrachloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Sb]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Sn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added so that acid the concentration of the aqueous solution
|
Name
|
|
Type
|
product
|
Smiles
|
[Sb]([O-])([O-])([O-])=O.[Sn+4].[Sb]([O-])([O-])([O-])=O.[Sb]([O-])([O-])([O-])=O.[Sb]([O-])([O-])([O-])=O.[Sn+4].[Sn+4]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |